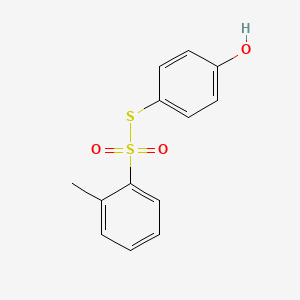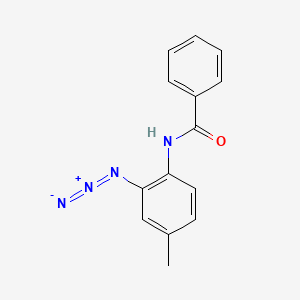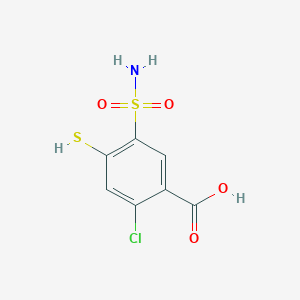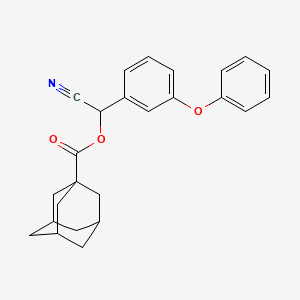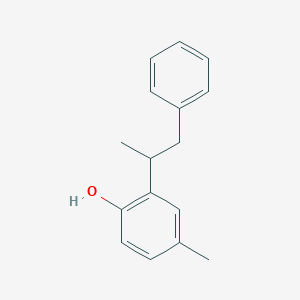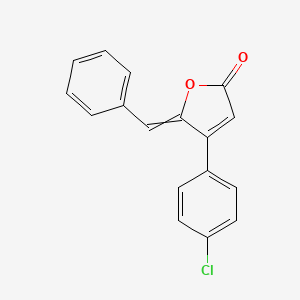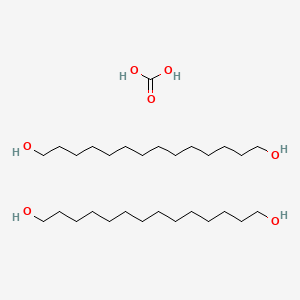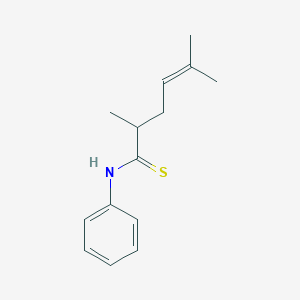
2,5-Dimethyl-N-phenylhex-4-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-phenylhex-4-enethioamide is an organic compound with the molecular formula C14H19NS It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide, and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-phenylhex-4-enethioamide typically involves the reaction of 2,5-dimethylhex-4-en-1-amine with a thiocarbonyl compound. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base, followed by the addition of a phenyl isothiocyanate. The reaction conditions often require a solvent such as dichloromethane (DCM) and a catalyst like triethylamine (TEA) to facilitate the formation of the thioamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-N-phenylhex-4-enethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) in the presence of catalysts like FeCl3.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Applications De Recherche Scientifique
2,5-Dimethyl-N-phenylhex-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-N-phenylhex-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but contains an amine group instead of a thioamide.
2,5-Dimethyl-N-phenylbenzamide: Contains a carbonyl group instead of a thioamide.
2,5-Dimethyl-N-phenylhex-4-enamide: Similar structure but with an amide group.
Uniqueness
2,5-Dimethyl-N-phenylhex-4-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thioamide and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91914-61-3 |
|---|---|
Formule moléculaire |
C14H19NS |
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
2,5-dimethyl-N-phenylhex-4-enethioamide |
InChI |
InChI=1S/C14H19NS/c1-11(2)9-10-12(3)14(16)15-13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3,(H,15,16) |
Clé InChI |
AFURDCXLWDSYOC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)C(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


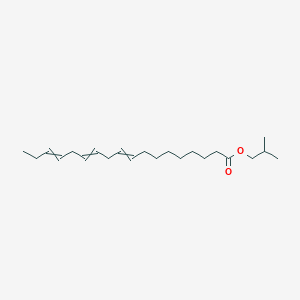
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
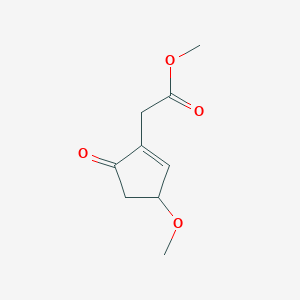
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
